molecular formula C9H10F3N3O2 B11799848 2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide

2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide

Cat. No.: B11799848
M. Wt: 249.19 g/mol
InChI Key: DJVOWADVRPOQIN-UHFFFAOYSA-N
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Description

2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide is a complex organic compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of a trifluoromethyl group and a pyridinone ring, makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridinone Ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amination and Acetylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-2-oxo-6-(trifluoromethoxy)pyridin-1(2H)-yl)-N-methylacetamide
  • 2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-ethylacetamide

Uniqueness

Compared to similar compounds, 2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10F3N3O2

Molecular Weight

249.19 g/mol

IUPAC Name

2-[3-amino-2-oxo-6-(trifluoromethyl)pyridin-1-yl]-N-methylacetamide

InChI

InChI=1S/C9H10F3N3O2/c1-14-7(16)4-15-6(9(10,11)12)3-2-5(13)8(15)17/h2-3H,4,13H2,1H3,(H,14,16)

InChI Key

DJVOWADVRPOQIN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1C(=CC=C(C1=O)N)C(F)(F)F

Origin of Product

United States

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